4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol

Description

However, the parent compound, Arbidol (umifenovir), is extensively documented. Arbidol’s chemical structure is ethyl-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-indole-3-carboxylate . It is a broad-spectrum antiviral drug developed in Russia and licensed in China and Russia for influenza and other respiratory viruses. Its mechanism involves inhibiting viral fusion with host cell membranes by intercalating into lipid bilayers and stabilizing viral glycoproteins like hemagglutinin (HA) or SARS-CoV-2 spike (S) protein .

Arbidol’s pharmacological properties include:

Properties

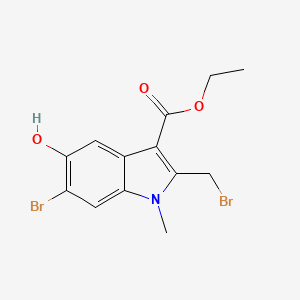

IUPAC Name |

ethyl 6-bromo-2-(bromomethyl)-5-hydroxy-1-methylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Br2NO3/c1-3-19-13(18)12-7-4-11(17)8(15)5-9(7)16(2)10(12)6-14/h4-5,17H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCYJNGTIGLHLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of brominating agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

the synthesis likely involves standard organic chemistry techniques such as bromination and amination under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include brominating agents, reducing agents, and nucleophiles. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol is primarily used in scientific research, particularly in the study of antiviral agents. Its applications include:

Chemistry: Used as a reference compound in the synthesis and analysis of antiviral agents.

Biology: Studied for its interactions with viral proteins and its potential to inhibit viral replication.

Medicine: Investigated for its potential use in developing new antiviral drugs.

Industry: Used in the development and testing of antiviral formulations.

Mechanism of Action

The mechanism of action of 4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol involves its interaction with viral proteins, leading to the inhibition of viral replication. The compound targets specific molecular pathways involved in the viral life cycle, although detailed studies on its exact mechanism are limited.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Antiviral Compounds and Mechanisms

Key Research Findings

Arbidol vs. Lopinavir/Ritonavir

- In a randomized trial, Arbidol-treated COVID-19 patients showed shorter hospitalization (12.5 vs. 20 days) and faster symptom resolution compared to lopinavir/ritonavir .

- Viral load clearance at 14 days: 0% with Arbidol vs. 44.1% with lopinavir/ritonavir .

Arbidol vs. Chloroquine

- Chloroquine enhances Arbidol’s activity by synergistically inhibiting endosomal entry of SARS-CoV-2. Combined use reduced viral replication in vitro .

Broad-Spectrum Activity Arbidol inhibits pH-dependent viruses (e.g., influenza, Coxsackievirus B5) by elevating endosomal pH and blocking fusion . For non-enveloped viruses (e.g., Coxsackievirus B5), Arbidol inhibits adsorption and RNA synthesis (IC₅₀ = 6.62 µg/mL) .

Pharmacokinetic Interactions

- Co-administration with napabucasin (chemotherapy drug) increases Arbidol’s AUC by 1.85-fold, requiring dose adjustments .

Table 2: In Vitro Antiviral Potency (SARS-CoV-2)

| Compound | IC₅₀ (µM) | Target Stage | Reference |

|---|---|---|---|

| Arbidol | 10–30 | Entry and post-entry | |

| Remdesivir | 0.77 | RNA replication | N/A |

| Chloroquine | 1.13 | Endosomal acidification |

Critical Analysis of Arbidol’s Clinical Utility

- Strengths: Prophylactic efficacy: Reduced SARS-CoV-2 infection rates in healthcare workers (OR = 0.313) . Low toxicity: No mutagenic/teratogenic effects; LD₅₀ > 687 mg/kg in mice .

- Limitations: Variable clinical outcomes: No significant impact on hospitalization rates or severe pneumonia in some studies . Formulation challenges: Poor solubility requires co-crystallization with dicarboxylic acids (e.g., fumarate) for stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.